molecular formula C34H42N2O2 B1680628 Ridaifen-B CAS No. 886465-70-9

Ridaifen-B

Cat. No.: B1680628
CAS No.: 886465-70-9
M. Wt: 510.7 g/mol
InChI Key: XQQWCGJGUHJSLR-UHFFFAOYSA-N
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Description

Ridaifen-B is a synthetic analog derived from tamoxifen, a well-known antitumor agent that acts as an antagonist to estrogen receptors. Unlike tamoxifen, this compound induces apoptosis in cancer cells that do not express estrogen receptors, making it a versatile compound in cancer treatment .

Preparation Methods

Ridaifen-B can be synthesized through a multi-step process involving the coupling of aromatic aldehydes, allylic nucleophiles, and aromatic nucleophiles in the presence of Lewis acid catalysts. This three-component coupling reaction is a key process developed to improve the synthetic yield of pharmaceutical products . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as boron trifluoride etherate. Industrial production methods focus on optimizing these reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Ridaifen-B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ridaifen-B has a wide range of scientific research applications:

Comparison with Similar Compounds

Ridaifen-B is compared with other tamoxifen analogs and similar compounds:

This compound stands out due to its ability to induce apoptosis and autophagy independently of estrogen receptor status, making it a unique and promising compound in cancer research and therapy.

Properties

IUPAC Name

1-[2-[4-[2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]but-1-enyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O2/c1-2-33(28-10-4-3-5-11-28)34(29-12-16-31(17-13-29)37-26-24-35-20-6-7-21-35)30-14-18-32(19-15-30)38-27-25-36-22-8-9-23-36/h3-5,10-19H,2,6-9,20-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQWCGJGUHJSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468369
Record name Ridaifen-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886465-70-9
Record name Ridaifen-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ridaifen-B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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